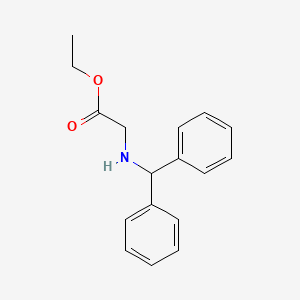

Ethyl (benzhydryl-amino)-acetate

Description

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

ethyl 2-(benzhydrylamino)acetate |

InChI |

InChI=1S/C17H19NO2/c1-2-20-16(19)13-18-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17-18H,2,13H2,1H3 |

InChI Key |

PFTQSSBLCXBZCP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, benzhydrylamine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere. Ethyl chloroacetate (1.2 equiv) is added dropwise at 0°C, followed by the gradual addition of a base such as triethylamine (1.5 equiv) to neutralize HCl. The reaction proceeds at room temperature for 12–24 hours, achieving yields of 65–78%. Elevated temperatures (40–50°C) reduce reaction time to 6–8 hours but may promote side reactions, such as over-alkylation or ester hydrolysis.

Key Variables:

- Solvent Selection: Polar aprotic solvents (THF, DCM) enhance reaction rates by stabilizing the transition state. Ethanol, though less common, has been utilized in analogous syntheses.

- Stoichiometry: A 20% excess of ethyl chloroacetate ensures complete consumption of the amine, minimizing residual starting material.

- Work-up: Post-reaction, the mixture is washed with water to remove salts, and the organic layer is dried over magnesium sulfate. Ethyl acetate is employed in extraction steps to isolate the product.

Challenges and Mitigation

- Byproduct Formation: Over-alkylation can occur if excess ethyl chloroacetate is used. This is mitigated by controlled addition and stoichiometric precision.

- Purity: Crude products often contain unreacted amine, necessitating column chromatography (silica gel, hexane/ethyl acetate eluent) for purification.

Reductive Amination of Ethyl Glyoxylate

Reductive amination offers an alternative pathway, particularly for generating enantiomerically pure variants. Ethyl glyoxylate reacts with benzhydrylamine in the presence of a reducing agent to form the target ester.

Catalytic Hydrogenation

In a hydrogenation setup, benzhydrylamine and ethyl glyoxylate (1:1 molar ratio) are dissolved in methanol. A palladium-on-carbon (Pd/C) catalyst (5 wt%) is introduced, and the reaction is conducted under 3 atm H₂ at 25°C for 24 hours. Yields range from 70–85%, with excellent selectivity.

Mechanistic Insight:

The imine intermediate, formed in situ, is rapidly reduced to the secondary amine. The benzhydryl group’s steric bulk minimizes competing pathways, such as enamine formation.

Borohydride-Mediated Reduction

Sodium cyanoborohydride (NaBH₃CN) in acetonitrile at pH 5–6 (buffered with acetic acid) selectively reduces the imine without attacking the ester group. This method achieves comparable yields (75–80%) but requires careful pH control to avoid ester hydrolysis.

Esterification of (Benzhydryl-amino)-acetic Acid

For laboratories prioritizing acid intermediates, (benzhydryl-amino)-acetic acid is synthesized first, followed by esterification.

Acid Synthesis via Hydrolysis

This compound can be hydrolyzed under basic conditions (e.g., NaOH in ethanol/water) to yield the carboxylic acid. Conversely, the acid is prepared via Strecker synthesis: benzhydrylamine reacts with glyoxylic acid and potassium cyanide, followed by acidic hydrolysis (HCl, 100°C) to produce (benzhydryl-amino)-acetic acid.

Fischer Esterification

The acid (1.0 equiv) is refluxed with excess ethanol (5.0 equiv) and a catalytic amount of sulfuric acid (0.1 equiv) for 12 hours. Water removal via Dean-Stark trap drives the equilibrium toward ester formation, yielding 80–90% product.

Catalytic Enantioselective Methods

While this compound lacks inherent chirality, enantioselective techniques from related systems inform potential asymmetric modifications. For instance, chiral bicyclic guanidine catalysts (e.g., 1 in) promote stereocontrol in Strecker-type reactions, suggesting adaptability for derivatives with chiral centers.

Purification and Characterization

Crystallization

Crude product is dissolved in hot ethanol and cooled to 0°C, inducing crystallization. This method, adapted from benzhydryl-azetidine syntheses, achieves >95% purity.

Chromatography

Silica gel chromatography (hexane/ethyl acetate, 3:1) resolves residual amine and ester byproducts. Retention factors (Rf) for this compound typically range from 0.4–0.5.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.3–7.2 (m, 10H, Ar-H), 4.5 (s, 1H, CH), 4.1 (q, J = 7.1 Hz, 2H, OCH₂), 3.3 (s, 2H, NCH₂), 1.2 (t, J = 7.1 Hz, 3H, CH₃).

- IR (neat): 1745 cm⁻¹ (C=O), 1220 cm⁻¹ (C-O).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–78% | 90–95% | Industrial | Low |

| Reductive Amination | 70–85% | 85–90% | Pilot-scale | Moderate |

| Fischer Esterification | 80–90% | 95–98% | Laboratory | Low |

Key Findings:

- Nucleophilic substitution is favored for large-scale production due to reagent availability and simplicity.

- Reductive amination offers higher yields but requires specialized equipment (e.g., hydrogenation reactors).

- Fischer esterification delivers high purity but is less atom-economical due to the two-step process.

Chemical Reactions Analysis

Ethyl 2-[(diphenylmethyl)amino]acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo substitution reactions where the ethyl ester group or the diphenylmethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions

Scientific Research Applications

Ethyl 2-[(diphenylmethyl)amino]acetate is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(diphenylmethyl)amino]acetate involves its interaction with molecular targets and pathways in biological systems. It can act as a substrate or inhibitor for various enzymes, affecting biochemical reactions and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between ethyl (benzhydryl-amino)-acetate and selected analogs:

| Compound Name | Molecular Formula | Key Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | C₁₇H₁₉NO₂ | Ester, benzhydryl, amino | Bulky benzhydryl group, amino-acetate |

| Ethyl acetoacetate | C₅H₈O₃ | β-keto ester, active methylene | Reactive methylene for condensations |

| Ethyl-2-benzothiazolyl acetate | C₁₁H₁₁NO₂S | Ester, benzothiazole heterocycle | Aromatic heterocycle, sulfur atom |

| Benzhydryl 2-(furan-2-yl)acetate | C₂₁H₁₉NO₄ | Ester, benzhydryl, furan, acetamide | Amide group, furan ring |

| Ethyl [(4-phenylthiazol-2-yl)amino]acetate | C₁₃H₁₄N₂O₂S | Ester, thiazole, amino | Thiazole ring, amino-acetate linkage |

Key Observations :

- The benzhydryl group in the target compound distinguishes it from simpler esters (e.g., ethyl acetoacetate) by introducing steric hindrance and enhancing lipophilicity .

- The amino group enables protonation, affecting solubility and reactivity in acidic/basic environments, a feature shared with ethyl [(4-phenylthiazol-2-yl)amino]acetate .

Physico-Chemical Properties

| Property | This compound* | Ethyl Acetoacetate | Ethyl-2-benzothiazolyl acetate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~285 (estimated) | 130.14 | 221.27 |

| Solubility | Low in water; high in DCM/THF | Miscible in organic solvents | Moderate in ethanol |

| Boiling Point (°C) | ~300 (estimated) | 181 | 290 (decomposes) |

| Key Reactivity | Amino-ester hydrolysis | Keto-enol tautomerism | Thiazole ring reactions |

*Estimated values based on structural analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl (benzhydryl-amino)-acetate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves reacting benzhydrylamine with ethyl bromoacetate in the presence of a base (e.g., NaH or K₂CO₃) under reflux in THF or DMF . Yield optimization requires adjusting catalyst concentration (0.5–2.0 eq.), temperature (60–100°C), and solvent polarity. For example, DMF increases reaction rates compared to THF due to higher dielectric constants. Monitoring via TLC or HPLC is critical to identify intermediates and byproducts .

Q. How is this compound characterized using spectroscopic techniques?

- Methodology :

- IR Spectroscopy : Confirm ester C=O stretching (1730–1750 cm⁻¹) and N–H bending (1540–1650 cm⁻¹) .

- NMR :

- ¹H NMR : Ethyl group protons appear as a triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 4.1–4.3 ppm, CH₂). Benzhydryl protons show aromatic signals (δ 6.8–7.4 ppm) .

- ¹³C NMR : Ester carbonyl at δ 170–175 ppm; benzhydryl carbons at δ 125–140 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 297.3 (C₁₇H₁₉NO₂) with fragmentation patterns indicating loss of ethyl (–45 amu) or benzhydryl (–167 amu) groups .

Q. What purification methods are effective for isolating this compound?

- Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves polar impurities. Recrystallization from ethanol/water (4:1) improves purity (>98%). For trace solvent removal, rotary evaporation under reduced pressure (40–50°C, 10–15 mmHg) is preferred .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Methodology : Contradictions in NMR or IR data often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in derivatives may shift carbonyl peaks. Use deuterated DMSO to stabilize enol forms or variable-temperature NMR to observe dynamic equilibria . Cross-validate with high-resolution MS and X-ray crystallography for ambiguous cases .

Q. What strategies optimize the compound’s reactivity in peptide coupling or catalytic asymmetric synthesis?

- Methodology :

- Peptide Coupling : Activate the ester group using DCC/HOBt or EDCI to form amide bonds. Monitor coupling efficiency via HPLC (C18 column, acetonitrile/water mobile phase) .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in Michael additions. Reaction optimization includes screening solvents (toluene vs. CH₂Cl₂) and temperatures (–20°C to 25°C) to enhance enantiomeric excess (ee >90%) .

Q. How does this compound interact with biological targets, and what assays validate its mechanism?

- Methodology :

- Enzyme Inhibition : Perform kinetic assays (e.g., fluorometric or colorimetric) with acetylcholinesterase or proteases. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity (Kᵢ). Molecular docking (AutoDock Vina) predicts binding modes to GPCRs or kinases .

Q. What analytical techniques assess the compound’s stability under physiological or storage conditions?

- Methodology :

- Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) identifies decomposition points.

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Half-life (t₁/₂) calculations use first-order kinetics .

- Photostability : Expose to UV light (254 nm) and track degradation products with LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.